molecular formula C24H28N2O4S B11293262 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide

Cat. No.: B11293262
M. Wt: 440.6 g/mol
InChI Key: IHIMGFUMLBCFNT-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and subsequent acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide stands out due to its unique structural features and versatile reactivity. Its combination of a pyrrole ring, sulfonyl group, and phenoxyacetamide moiety provides distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C24H28N2O4S/c1-5-15-26-19(4)18(3)23(31(28,29)21-13-11-17(2)12-14-21)24(26)25-22(27)16-30-20-9-7-6-8-10-20/h6-14H,5,15-16H2,1-4H3,(H,25,27)

InChI Key

IHIMGFUMLBCFNT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

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